An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-2-(3-chlorophenyl)acetic acid. This non-proteinogenic amino acid is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds.
Core Chemical Properties
2-Amino-2-(3-chlorophenyl)acetic acid, a derivative of glycine, possesses a stereocenter at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. The physicochemical properties of this compound are crucial for its application in synthetic chemistry.
Data Presentation: Summary of Chemical Properties
The following table summarizes the key quantitative data for 2-Amino-2-(3-chlorophenyl)acetic acid.
| Property | Value | Reference |
| IUPAC Name | 2-amino-2-(3-chlorophenyl)acetic acid | [1] |
| CAS Number | 29884-14-8 (for racemic) | [1] |
| 119565-00-3 (for S-enantiomer) | [2] | |
| 37085-27-1 (for R-enantiomer hydrochloride) | [3] | |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Melting Point | 268-269 °C (decomposition) | |
| Boiling Point | 316.9 ± 32.0 °C at 760 mmHg (predicted) | |
| LogP | -1.1 | [1] |
| pKa | Not experimentally determined | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol (B129727), and acetone. |
Experimental Protocols
The synthesis and analysis of enantiomerically pure 2-Amino-2-(3-chlorophenyl)acetic acid are critical for its use in pharmaceutical development. The following sections detail common experimental methodologies.
Synthesis of Racemic 2-Amino-2-(3-chlorophenyl)acetic acid (Adapted Strecker Synthesis)
The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[4][5][6][7]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Imine Formation: Dissolve 3-chlorobenzaldehyde in methanol in a reaction vessel. Add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (typically below 10°C).
-
Reaction: Stir the resulting mixture at a controlled temperature for several hours to form the α-aminonitrile.
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
-
Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 6-7) with a base such as sodium hydroxide to precipitate the racemic 2-Amino-2-(3-chlorophenyl)acetic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Enzymatic Resolution of Racemic N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid (Adapted Protocol)
Enzymatic resolution offers a highly stereoselective method to separate the enantiomers.[8][9][10]
Materials:
-
Racemic 2-Amino-2-(3-chlorophenyl)acetic acid
-
Acetic anhydride (B1165640)
-
Immobilized Penicillin G Acylase (PGA)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
N-Acetylation: React the racemic amino acid with acetic anhydride in a basic aqueous solution to produce N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid.
-
Enzymatic Hydrolysis: Suspend the N-acetylated compound in water and adjust the pH to approximately 8.0 with NaOH. Add immobilized Penicillin G Acylase and maintain the temperature at around 37°C. The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Separation: After the reaction reaches approximately 50% conversion, separate the immobilized enzyme by filtration.
-
Isolation of (S)-enantiomer: Adjust the pH of the filtrate to isolate the (S)-2-Amino-2-(3-chlorophenyl)acetic acid.
-
Isolation of (R)-enantiomer: The unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid can be isolated from the filtrate by pH adjustment and extraction, followed by acid hydrolysis to yield the (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis (Adapted Protocol)
Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.[11][12][13][14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid). The exact ratio should be optimized for the best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject the sample onto the equilibrated chiral column.
-
Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.
Mandatory Visualizations
Synthesis and Resolution Workflow
Caption: Workflow for the synthesis and resolution of 2-Amino-2-(3-chlorophenyl)acetic acid.
Role as a Chiral Building Block in Pharmaceutical Synthesis
2-Amino-2-(3-chlorophenyl)acetic acid is a crucial intermediate in the synthesis of various pharmaceuticals. One notable example is its use in the synthesis of Vadadustat (B1683468), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[16][17][18][19][20]
Caption: Role of 2-Amino-2-(3-chlorophenyl)acetic acid in Vadadustat synthesis.
Biological Activity and Applications
The primary biological significance of 2-Amino-2-(3-chlorophenyl)acetic acid lies in its role as a chiral precursor for pharmacologically active molecules.[2] Its incorporation into drug candidates can influence their stereochemistry, which is often critical for their therapeutic efficacy and safety.
As an intermediate in the synthesis of Vadadustat, it contributes to the formation of a molecule that acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, a key enzyme in the regulation of red blood cell production.[16][19] The direct biological activity of 2-Amino-2-(3-chlorophenyl)acetic acid itself is not extensively documented, with its value being predominantly in its utility for asymmetric synthesis in the pharmaceutical industry.[2]
References
- 1. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. chemscene.com [chemscene.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Page loading... [wap.guidechem.com]
- 17. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
- 20. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]
